molecular formula C24H20N4O3 B11005903 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)propanamide

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)propanamide

Cat. No.: B11005903
M. Wt: 412.4 g/mol
InChI Key: HWTIMHUUTFBTKW-UHFFFAOYSA-N
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Description

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)propanamide is a complex organic compound that belongs to the class of isoindoloquinazolinones This compound is characterized by its unique structure, which includes a fused isoindole and quinazoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)propanamide typically involves a multicomponent reaction. One common method is the Povarov reaction, which is a three-component reaction involving anilines, alkenes, and 2-formylbenzoic acid . This reaction is often carried out in the presence of eutectic solvents, such as a mixture of choline chloride and zinc chloride, which act as both the reaction medium and catalyst . The reaction conditions are generally mild, with short reaction times and simple work-up procedures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of multicomponent reactions and the use of eutectic solvents can be scaled up for industrial applications. The use of reusable solvents and mild reaction conditions makes this approach environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include various quinazoline and isoindole derivatives, which can have different pharmacological properties.

Scientific Research Applications

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes and signaling pathways that are crucial for cancer cell proliferation and survival . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with DNA replication and repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C24H20N4O3

Molecular Weight

412.4 g/mol

IUPAC Name

3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(pyridin-2-ylmethyl)propanamide

InChI

InChI=1S/C24H20N4O3/c29-21(26-15-16-7-5-6-13-25-16)12-14-27-22-17-8-1-2-9-18(17)24(31)28(22)20-11-4-3-10-19(20)23(27)30/h1-11,13,22H,12,14-15H2,(H,26,29)

InChI Key

HWTIMHUUTFBTKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCC(=O)NCC5=CC=CC=N5

Origin of Product

United States

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